Methyl 3-(morpholin-4-yl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(morpholin-4-yl)but-2-enoate: is an acrylate ester characterized by the presence of a methyl group, a morpholine ring, and an acrylate group . This versatile compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials, serving as a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(morpholin-4-yl)but-2-enoate typically involves the reaction of morpholine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack of the morpholine on the acrylate ester .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of solvents like dichloromethane is common, and the reaction conditions are optimized to maximize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(morpholin-4-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products: The major products formed from these reactions include various substituted acrylates and morpholine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-(morpholin-4-yl)but-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(morpholin-4-yl)but-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the morpholine ring attacks electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Methyl 3-(morpholin-4-yl)prop-2-enoate: This compound is structurally similar but has a different position of the double bond.
Ethyl 3-(morpholin-4-yl)but-2-enoate: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness: Methyl 3-(morpholin-4-yl)but-2-enoate is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility in various chemical reactions. Its ability to act as a nucleophile and participate in a wide range of reactions makes it a valuable compound in organic synthesis .
Properties
CAS No. |
55370-56-4 |
---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 3-morpholin-4-ylbut-2-enoate |
InChI |
InChI=1S/C9H15NO3/c1-8(7-9(11)12-2)10-3-5-13-6-4-10/h7H,3-6H2,1-2H3 |
InChI Key |
JZVQAAJEWINOCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.